4-(Morpholinomethyl)benzoic acid
Overview
Description
4-(Morpholinomethyl)benzoic acid is a chemical compound that is part of a broader class of morpholine derivatives. Morpholine is a versatile heterocycle used in various chemical syntheses and applications. The compound combines a morpholine moiety with a benzoic acid group, potentially altering its chemical and physical properties and its biological activity.
Synthesis Analysis
The synthesis of morpholine derivatives can be achieved through various methods. For instance, 4-benzyl-4-methylmorpholinium salts, which are structurally related to 4-(morpholinomethyl)benzoic acid, have been synthesized using inorganic and organic anions . Another related compound, 4-morpholino-2-(arylsulfonyl)benzenamines, was synthesized electrochemically from 4-morpholinoaniline and arenesulfinic acids . Additionally, a novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid was synthesized and structurally elucidated using spectroscopic methods and density functional theory (DFT) calculations . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 4-(morpholinomethyl)benzoic acid.
Molecular Structure Analysis
The molecular structure of morpholine derivatives has been studied using various spectroscopic techniques and theoretical calculations. For example, the structure of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, a compound containing a morpholine ring, was determined in the solid state, showing a typical hydrogen-bonded dimer motif . The novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid's structure was elucidated using UV, FT-IR, NMR spectroscopy, and DFT calculations . These studies can provide a framework for understanding the molecular structure of 4-(morpholinomethyl)benzoic acid.
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions. For instance, the synthesis of benzofuran-morpholinomethyl-pyrazoline hybrids involved reactions of α,β-unsaturated carbonyl compounds with hydrazine hydrate, semicarbazide, or thiosemicarbazide, followed by a Mannich reaction . Schiff bases of 4-(4-aminophenyl)-morpholine were synthesized and showed potential as antimicrobial agents . These reactions demonstrate the reactivity of morpholine derivatives and could be relevant to the chemical behavior of 4-(morpholinomethyl)benzoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their structure. The physicochemical properties, cytotoxicity, and biodegradability of 4-benzyl-4-methylmorpholinium-based ionic liquids were determined, showing moderate or low toxicity and potential as biomass solvents . The novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid exhibited interesting nonlinear optical properties and thermal behavior, as indicated by calculated polarizability, hyperpolarizabilities, and thermodynamic properties . These findings suggest that 4-(morpholinomethyl)benzoic acid may also possess unique physical and chemical properties that could be explored for various applications.
Scientific Research Applications
Antimicrobial Properties
A study by Rezvan Rezaee Nasab et al. (2017) explored the synthesis of novel 4-anilinoquinazoline derivatives from benzoic acid, demonstrating their significant antibacterial activities. This research highlights the potential of derivatives of benzoic acid, such as 4-(Morpholinomethyl)benzoic acid, in developing effective antimicrobial agents.
Chemical Synthesis and Catalysis
Research by A. Ashraf et al. (2017) involved the preparation of aspirin analogues and organometallic compounds from 2-hydroxy-4-(picolinamido)benzoic acid. This illustrates the role of benzoic acid derivatives in synthesizing complex chemical structures, which can be extended to the synthesis and applications of 4-(Morpholinomethyl)benzoic acid.
Hydrogen-Bonded Polymeric Structures
Graham Smith and D. Lynch (2016) Smith & Lynch, 2016 investigated morpholinium salts of ring-substituted benzoic acids. They highlighted the creation of hydrogen-bonded polymeric structures, indicating a potential area of application for 4-(Morpholinomethyl)benzoic acid in materials science and engineering.
Anticorrosive Properties
M. Rbaa et al. (2020) Rbaa et al., 2020 examined benzimidazole derivatives and their effect on steel corrosion. This suggests that 4-(Morpholinomethyl)benzoic acid could be investigated for similar protective properties in material sciences.
Fluorescent Molecular Probes
L. Bekere et al. (2013) Bekere et al., 2013 studied 4-substituted 1,8-naphthalimides as fluorescent molecular probes, indicating potential applications of 4-(Morpholinomethyl)benzoic acid in fluorescence-based detection and imaging.
Ionic Liquids and Biodegradability
J. Pernak et al. (2011) Pernak et al., 2011 synthesized morpholinium salts with varying anions, assessing their biodegradability. This points towards the use of 4-(Morpholinomethyl)benzoic acid in developing environmentally friendly ionic liquids.
Aggregation Enhanced Emission
A. Srivastava et al. (2016) Srivastava et al., 2016 investigated 1,8-naphthalimide-based compounds with benzoic acid derivatives, which showed aggregation-enhanced emission. This indicates potential applications of 4-(Morpholinomethyl)benzoic acid in optoelectronics and photonics.
Polymer-Rare Earth Complexes
Baojiao Gao et al. (2012) Gao et al., 2012 synthesized polymer-rare earth complexes using benzoic acid derivatives, suggesting a research pathway for 4-(Morpholinomethyl)benzoic acid in developing new materials with unique electronic or optical properties.
Titanocene(IV) Derivatives for Biological Studies
Jesús Ceballos-Torres et al. (2012) Ceballos-Torres et al., 2012 synthesized titanocene(IV) complexes with carboxylato ligands, including benzoic acid derivatives. The study's focus on biological interactions highlights a potential area for 4-(Morpholinomethyl)benzoic acid in biochemistry and pharmacology.
Safety and Hazards
properties
IUPAC Name |
4-(morpholin-4-ylmethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBXZYYECZFQRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351562 | |
Record name | 4-(morpholinomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62642-62-0 | |
Record name | 4-(morpholinomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(morpholin-4-ium-4-ylmethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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